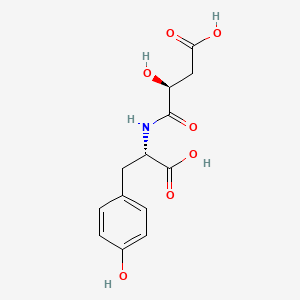

L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Malyl tyrosine is an amino-acid derivative.

Aplicaciones Científicas De Investigación

Biocatalytic Derivatization

L-Tyrosine, an aromatic, polar, non-essential amino acid, is significant in producing various chemicals like L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid through enzymatic biocatalysts. These derivatives find extensive use in pharmaceutical, food, and cosmetics industries. The review by Tan, Song, Chen, Liu, and Wu (2020) in "Applied Microbiology and Biotechnology" discusses the advances in L-tyrosine derivatization, highlighting strategies in biosynthesis and potential industrial applications (Tan, Song, Chen, Liu, & Wu, 2020).

Polymer Synthesis

L-Tyrosine derivatives are pivotal in synthesizing biodegradable polymers. Bourke and Kohn (2003) in "Advanced Drug Delivery Reviews" detail the development of tyrosine-derived polycarbonates, polyarylates, and polyethers. These polymers have applications in cellular responses, sterilization techniques, drug delivery, and fabrication processes (Bourke & Kohn, 2003).

Interaction with Superoxide

Möller, Hatch, Kim, and Porter (2012) in "Journal of the American Chemical Society" explored the reaction of tyrosyl radicals with superoxide, forming hydroperoxide derivatives of tyrosine. This study provides insights into the reactivity of tyrosine oxidation products in physiological and pathological conditions (Möller, Hatch, Kim, & Porter, 2012).

ICT Transitions and Coloration

Fujisawa, Kikuchi, and Hanaya (2016) in "Chemical Physics Letters" demonstrated the coloration of L-tyrosine based on organic-semiconductor interfacial charge-transfer (ICT) transitions, which is significant for selective detection without structural change, contrasting conventional methods (Fujisawa, Kikuchi, & Hanaya, 2016).

Radical Scavenging Activity

Kumar, Gnanendra, and Naik (2009) in "Journal of Chemistry" researched the synthesis of tyrosine analogues and their radical scavenging activity. This study is crucial for understanding the antioxidant potential of L-tyrosine derivatives (Kumar, Gnanendra, & Naik, 2009).

Structural and Binding Studies

L-tyrosine's role in protein synthesis and as a precursor for several neurotransmitters and hormones is well-documented. Studies like Frey, Koetzle, Lehmann, and Hamilton (1973) in "Journal of Chemical Physics" provide a detailed comparison between the crystal and molecular structures of L-tyrosine and its hydrochloride, contributing to our understanding of its molecular interactions (Frey, Koetzle, Lehmann, & Hamilton, 1973).

Enzymatic Activities

Winder and Harris (1991) in "European Journal of Biochemistry" developed new assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase, essential for understanding the enzyme's role in various physiological processes (Winder & Harris, 1991).

Propiedades

Número CAS |

688013-96-9 |

|---|---|

Nombre del producto |

L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)- |

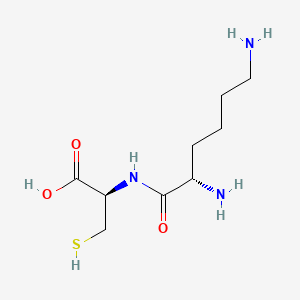

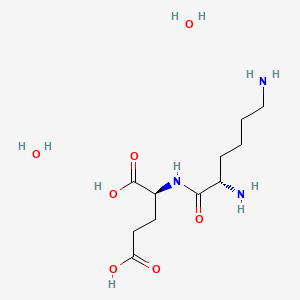

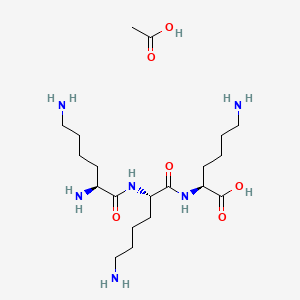

Fórmula molecular |

C13H15NO7 |

Peso molecular |

297.26 |

Nombre IUPAC |

(S)-4-(((S)-1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |

Clave InChI |

HJTAPPMVLVVDGZ-UWVGGRQHSA-N |

SMILES |

OC1=CC=C(C=C1)C[C@@H](C(O)=O)NC([C@@H](O)CC(O)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Malyl tyrosine; |

Origen del producto |

United States |

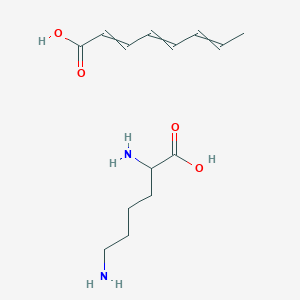

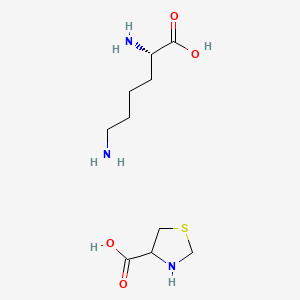

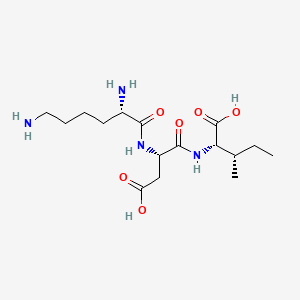

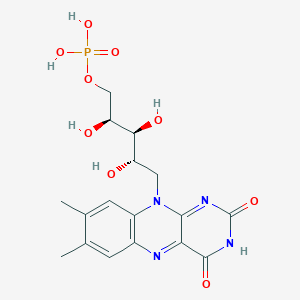

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)

![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)